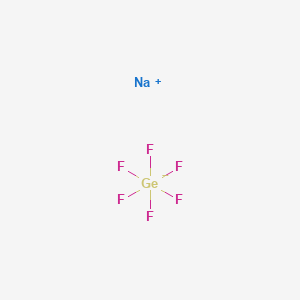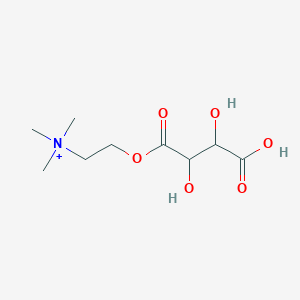
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxy-methylcarbamoyl group attached to the piperidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a Boc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-methylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The methoxy-methylcarbamoyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-N-Boc-3-piperidinemethanol: Similar structure but with a hydroxymethyl group instead of the methoxy-methylcarbamoyl group.
1-Boc-4-(methoxy-methylcarbamoyl)piperidine: Similar structure but with the methoxy-methylcarbamoyl group at a different position on the piperidine ring
Uniqueness
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine is unique due to the specific positioning of the methoxy-methylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Numéro CAS |
916791-34-9 |
|---|---|
Formule moléculaire |
C14H26N2O4 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-7-11(10-16)9-12(17)15(4)19-5/h11H,6-10H2,1-5H3 |
Clé InChI |
BHDHOXGGLAEXCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)
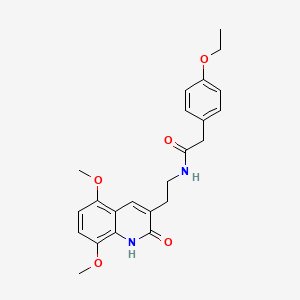
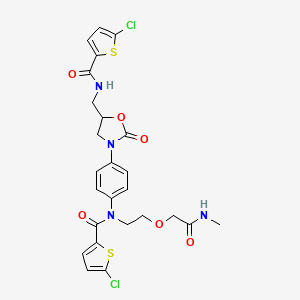
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
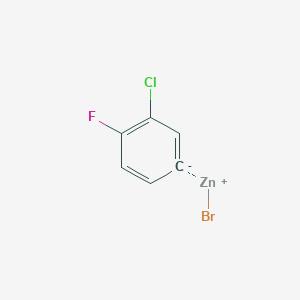

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
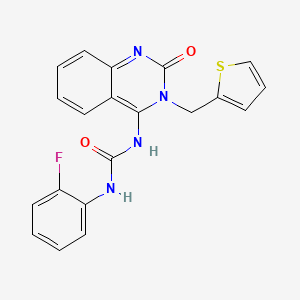
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
